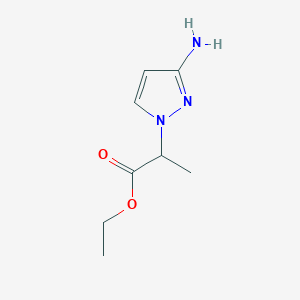

Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate

Description

Overview of Aminopyrazole-Based Compounds in Scientific Inquiry

Aminopyrazoles constitute a structurally unique class of heterocyclic compounds characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and an amino substituent. These compounds exhibit remarkable electronic and steric properties, enabling strong hydrogen-bonding interactions and π-π stacking with biological targets. Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate distinguishes itself through its hybrid architecture, merging the pyrazole core with an ester-functionalized propanoate side chain.

The molecular formula C₉H₁₅N₃O₂ (molecular weight: 197.23 g/mol) grants this compound balanced hydrophilicity and lipophilicity, as evidenced by its calculated partition coefficient (LogP ≈ 0.8). This property profile facilitates membrane permeability while maintaining sufficient aqueous solubility for biological assays. Key structural features include:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate |

| SMILES | CCOC(=O)C(CC1=CN(N=C1)C)N |

| Hydrogen Bond Donors | 2 (amino and NH pyrazole) |

| Hydrogen Bond Acceptors | 4 (ester O, pyrazole N) |

Such characteristics make it a versatile intermediate for synthesizing kinase inhibitors and antimicrobial agents.

Historical Context and Emergence in Modern Chemical Research

The pyrazole scaffold was first synthesized by Ludwig Knorr in 1883 via cyclocondensation of hydrazines with β-keto esters. However, the specific derivative ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate gained prominence in the early 21st century as part of drug discovery campaigns targeting p38 mitogen-activated protein kinase (MAPK) and Bruton's tyrosine kinase (BTK).

Modern synthetic routes typically employ:

- Hydrazine precursors reacting with β-keto esters under acidic conditions

- Microwave-assisted cyclization to reduce reaction times from hours to minutes

- Enantioselective catalysis for chiral variants, though the parent compound remains racemic

Industrial-scale production now utilizes continuous-flow reactors, achieving yields exceeding 85% with minimal purification steps.

Relevance of Pyrazole Derivatives in Contemporary Research Paradigms

Pyrazole derivatives account for 12% of FDA-approved small-molecule drugs since 2010, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate specifically contributes to:

- Kinase inhibitor development : The amino group coordinates with ATP-binding pockets, while the ester enables prodrug strategies.

- Antiparasitic agents : DNDi’s aminopyrazole program identified derivatives with nanomolar activity against Leishmania species.

- Coordination chemistry : The pyrazole nitrogen and ester carbonyl form stable complexes with transition metals for catalytic applications.

Scope and Objectives of Research on Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate

Current research objectives focus on three domains:

- Synthetic methodology : Developing atom-economical routes using biocatalysts or photoredox systems.

- Structure-activity relationships (SAR) : Systematic modification of the amino group (e.g., acylation, sulfonation) to optimize target binding.

- Computational modeling : Density functional theory (DFT) studies to predict reactivity and metabolic stability.

Ongoing clinical trials (as of 2025) explore its derivatives as third-generation BTK inhibitors with reduced off-target effects compared to ibrutinib.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

ethyl 2-(3-aminopyrazol-1-yl)propanoate |

InChI |

InChI=1S/C8H13N3O2/c1-3-13-8(12)6(2)11-5-4-7(9)10-11/h4-6H,3H2,1-2H3,(H2,9,10) |

InChI Key |

QGNLJTOUCSBYFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

The most common and direct method to synthesize ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate involves the cyclocondensation reaction between hydrazine derivatives and α,β-unsaturated esters or equivalent carbonyl compounds. This method exploits the nucleophilic attack of hydrazine on the carbonyl functionality, followed by ring closure to form the pyrazole nucleus.

- Reaction Conditions: Typically conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

- Mechanism: The hydrazine nitrogen attacks the β-carbon of the α,β-unsaturated ester, followed by intramolecular cyclization and tautomerization to yield the 3-amino-pyrazole ring system.

- Catalysts: Acidic or Lewis acid catalysts can be employed to enhance the reaction rate and yield, although some protocols proceed efficiently under catalyst-free conditions.

Use of Hydrazines and 1,3-Dicarbonyl Compounds or Equivalents

Another well-documented approach involves reacting hydrazines with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles via cyclocondensation.

- Stepwise Process:

- Formation of hydrazone intermediates through the reaction of hydrazine with one carbonyl group.

- Intramolecular cyclization involving the second carbonyl group.

- Advantages: This method allows for structural diversity in the pyrazole ring substituents and can be adapted for large-scale synthesis.

- Industrial Optimization: Continuous flow reactors have been reported to improve yield and purity while reducing reaction time, making this method suitable for industrial applications.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Advanced synthetic routes involve 1,3-dipolar cycloaddition reactions between diazocarbonyl compounds and alkynes or other dipolarophiles to construct the pyrazole ring.

- Example: Ethyl α-diazoacetate reacting with appropriate alkynes in the presence of catalysts such as zinc triflate to yield substituted pyrazoles with good yields (up to 89%).

- Benefits: This method offers regioselective synthesis and allows for the introduction of various substituents on the pyrazole ring.

- Catalytic Systems: Transition metal catalysts like copper or zinc salts facilitate the cycloaddition under mild conditions.

Oxidative Aromatization of Pyrazolines

In some protocols, pyrazolines formed by initial cyclocondensation are oxidized to pyrazoles.

- Oxidizing Agents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is commonly used for mild oxidation.

- Process: The pyrazoline intermediate is subjected to oxidation to form the aromatic pyrazole ring.

- Yields: This two-step process (cyclocondensation followed by oxidation) typically provides high yields (around 76-84%).

Comparative Data Table of Preparation Methods

Research Discoveries and Optimization Insights

- Catalyst Reusability: Studies have shown that catalysts such as copper triflate and ionic liquids can be reused multiple times without significant loss of activity, enhancing the sustainability of the synthesis process.

- Regioselectivity Control: Use of hydrazine hydrate instead of substituted hydrazines can lead to selective formation of desired regioisomers, improving product purity.

- Continuous Flow Reactor Benefits: Industrial applications benefit from continuous flow reactors that shorten reaction times and improve yields compared to traditional batch methods.

- Solvent Effects: Aprotic solvents like DMF and THF favor cyclocondensation reactions by stabilizing intermediates and increasing nucleophilicity of hydrazines.

- Mild Oxidation Conditions: The use of DDQ for oxidation of pyrazolines avoids harsh conditions, preserving sensitive functional groups and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the 3-amino substituent on the pyrazole ring, which contrasts with analogs bearing methyl, halogen, or bulky aromatic groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Ethyl 2-(3-Amino-1H-Pyrazol-1-yl)Propanoate and Analogs

Key Observations :

- Steric Effects: Bulky substituents (e.g., phenoxy in fenoxaprop ethyl ester) are linked to pesticidal activity, suggesting that the target compound’s smaller amino group may favor pharmacological applications .

- Synthetic Flexibility : Ethyl ester groups are common in intermediates for further functionalization, as seen in and , where similar esters undergo condensation reactions .

Key Observations :

- High yields (>90%) are achievable via crystallization (e.g., ), but amino-substituted pyrazoles may require chromatography for purification due to polar groups .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2-(3-amino-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, nucleophilic substitution or condensation reactions under controlled conditions (e.g., anhydrous solvents, temperatures of 60–80°C). Key parameters include solvent choice (e.g., DMF or DMSO), catalyst selection (e.g., triethylamine), and reaction time (24–48 hours). Optimization via Design of Experiments (DoE) can enhance yield and purity .

- Example : A reported analog, Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate, was synthesized using a pyrazole intermediate and ethyl bromopropanoate under reflux in acetonitrile .

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the pyrazole ring’s substitution pattern and ester group integrity. For example, the amino group (δ 5.1–5.3 ppm) and ester carbonyl (δ 170–175 ppm) are diagnostic .

- Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 197.23 for the parent compound) validate molecular weight .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, critical for confirming regiochemistry .

Q. What are the compound’s physicochemical properties relevant to experimental design?

- Data :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 197.23 g/mol | |

| Solubility | Moderate in polar solvents | |

| Stability | Stable under inert conditions |

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential enzyme targets. For example, pyrazole derivatives often interact with kinases or inflammatory mediators .

- Case Study : A related compound, Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate, showed affinity for cyclooxygenase-2 (COX-2) in silico models .

Q. How do researchers resolve contradictions in spectroscopic or crystallographic data?

- Methodology :

- Multi-Technique Validation : Cross-reference NMR, MS, and X-ray data. For example, crystallographic data from SHELXL can resolve ambiguities in regiochemistry suggested by NMR .

- Dynamic NMR : Assesses rotational barriers in flexible substituents (e.g., ester groups) to explain splitting patterns .

Q. What strategies are used to study the compound’s biological mechanisms in vitro?

- Methodology :

- Enzyme Assays : Measure inhibition kinetics (e.g., IC) against targets like kinases or proteases.

- Cellular Models : Test cytotoxicity (via MTT assays) or anti-inflammatory activity (e.g., TNF-α suppression in macrophages). Pyrazole analogs often require metabolic stability studies due to ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.